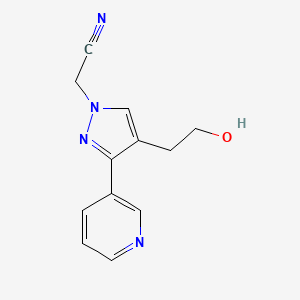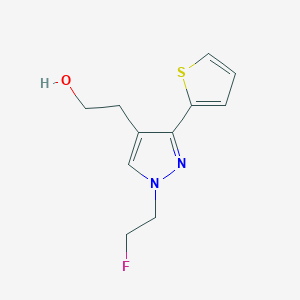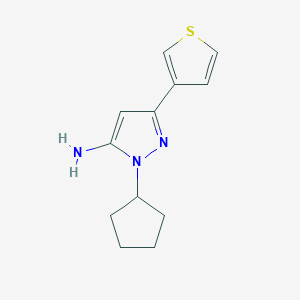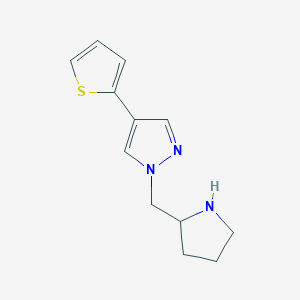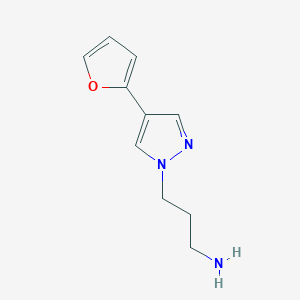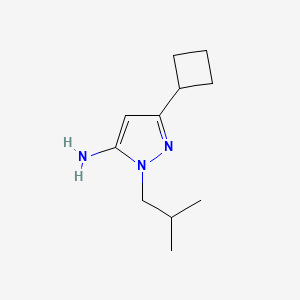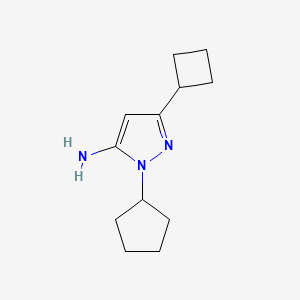![molecular formula C13H16N4 B1491311 2-(6-シクロヘキシル-1H-イミダゾ[1,2-b]ピラゾール-1-イル)アセトニトリル CAS No. 2098091-53-1](/img/structure/B1491311.png)
2-(6-シクロヘキシル-1H-イミダゾ[1,2-b]ピラゾール-1-イル)アセトニトリル
説明
“2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole compounds, such as “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile”, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is based on the imidazole core, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The molecular formula of this compound is C13H16N4.科学的研究の応用
薬理学
薬理学において、イミダゾール誘導体は幅広い生物活性で知られています。 これらは、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成特性を持つ薬物の開発に使用されてきました 。イミダゾールとの構造的関係から、問題の特定の化合物は、同様の薬理学的用途について調査される可能性があります。
医学
イミダゾール化合物は、クレミゾール、エトニタゼン、エンビロキシン、アステミゾール、オメプラゾール、パンタプラゾール、チアベンダゾール、ノコダゾール、メトロニダゾールなど、さまざまな市販薬に組み込まれてきました 。これらの薬は、アレルギーや感染症から癌や消化器疾患に至るまで、幅広い状態を治療します。対象となる化合物は、これらの分野での有効性について、または新しい治療法として調査することができます。
農業
農業部門では、イミダゾール誘導体は、細菌や真菌の病気から作物を保護する抗菌剤として役立ちます。 それらは、新しい殺虫剤や除草剤の開発に使用される可能性もあり、害虫駆除と作物の管理に対する新しいアプローチを提供します 。
材料科学
イミダゾール環は、特に特定の電子または光学特性を持つポリマーや高度な材料の合成における材料科学の重要な部分です。 問題の化合物は、ハイテクアプリケーションに適した独自の特性を持つ新しい材料の作成に使用できます 。
環境科学
イミダゾール誘導体は、特に環境モニタリングのためのセンサーや指標の開発において、環境科学で役割を果たすことができます。 それらは、反応性が高く、さまざまな物質との複合体を形成する可能性があるため、汚染物質や環境条件の変化を検出するために使用できます 。
生化学
生化学では、イミダゾール環は、ヒスチジンやプリンなどの重要な生物学的構造の一部です。 化合物「2-(6-シクロヘキシル-1H-イミダゾ[1,2-b]ピラゾール-1-イル)アセトニトリル」は、酵素機構の研究や生体模倣触媒の設計に生化学研究で使用できます 。
抗菌研究
イミダゾール誘導体の抗菌の可能性を考えると、この化合物は、耐性菌株や真菌に対する有効性について研究され、抗菌剤耐性(AMR)との闘いに貢献することができます 。
化学合成
イミダゾール誘導体は、多くの場合、化学合成の中間体として使用されます。 この化合物は、複雑な分子の合成に役立ち、より大きく、より複雑な構造の構築のための構成ブロックとして役立ちます 。
作用機序
Target of Action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化学分析
Biochemical Properties
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
The effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity.
Molecular Mechanism
At the molecular level, 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions result in conformational changes in the target biomolecules, thereby modulating their activity and influencing downstream cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are crucial for understanding its therapeutic potential and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXUMWARMHFTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



